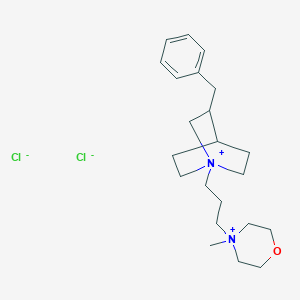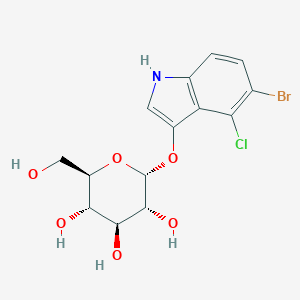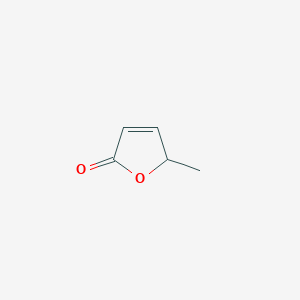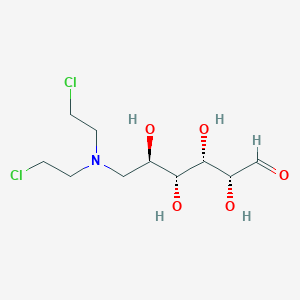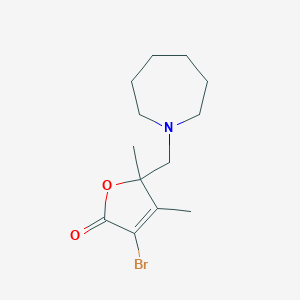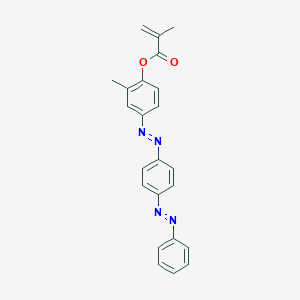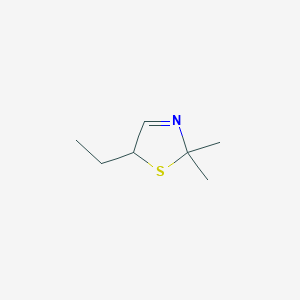
2,2-Dimethyl-5-ethyl-3-thiazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-ethyl-3-thiazoline (DMET) is a thiazoline compound that has gained significant attention in scientific research due to its unique properties and applications. It is a colorless liquid that has a characteristic odor and is soluble in water and ethanol. DMET is used in various fields of research, including biochemistry, pharmacology, and environmental science.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-ethyl-3-thiazoline has been extensively studied for its various applications in scientific research. One of its primary uses is as a biomarker for oxidative stress. 2,2-Dimethyl-5-ethyl-3-thiazoline is produced in the body as a result of the reaction between reactive oxygen species and linoleic acid. Therefore, 2,2-Dimethyl-5-ethyl-3-thiazoline levels in biological samples can be used as an indicator of oxidative stress in the body.
2,2-Dimethyl-5-ethyl-3-thiazoline has also been studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to have protective effects against oxidative stress-induced damage in various cells and tissues. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Mecanismo De Acción
The exact mechanism of action of 2,2-Dimethyl-5-ethyl-3-thiazoline is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 2,2-Dimethyl-5-ethyl-3-thiazoline may also inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in various cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-5-ethyl-3-thiazoline has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline is relatively non-toxic and can be used at concentrations that do not cause significant cell damage. However, 2,2-Dimethyl-5-ethyl-3-thiazoline has some limitations as well. It has a short half-life and can be rapidly metabolized in the body. Therefore, its effects may be transient and difficult to measure accurately.
Direcciones Futuras
There are several future directions for research on 2,2-Dimethyl-5-ethyl-3-thiazoline. One area of interest is its potential as a therapeutic agent for various diseases, such as neurodegenerative diseases and cancer. 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to have protective effects against oxidative stress-induced damage in neurons and may have potential as a neuroprotective agent. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to inhibit the growth of various cancer cells and may have potential as an anti-cancer agent.
Another area of interest is the development of new methods for measuring 2,2-Dimethyl-5-ethyl-3-thiazoline levels in biological samples. Current methods for measuring 2,2-Dimethyl-5-ethyl-3-thiazoline levels are relatively labor-intensive and require specialized equipment. Therefore, the development of new, more efficient methods would be beneficial for research on 2,2-Dimethyl-5-ethyl-3-thiazoline.
Conclusion:
In conclusion, 2,2-Dimethyl-5-ethyl-3-thiazoline is a thiazoline compound that has gained significant attention in scientific research due to its unique properties and applications. It can be synthesized relatively easily and has several potential applications as a biomarker for oxidative stress, an antioxidant and anti-inflammatory agent, and a therapeutic agent for various diseases. While there are some limitations to its use in lab experiments, 2,2-Dimethyl-5-ethyl-3-thiazoline has several advantages and is an important area of research for the future.
Métodos De Síntesis
2,2-Dimethyl-5-ethyl-3-thiazoline can be synthesized through the reaction of ethylamine and 2-methyl-2-thiazoline-3-one. The reaction takes place in the presence of a catalyst, such as zinc chloride, and yields 2,2-Dimethyl-5-ethyl-3-thiazoline as a product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
108284-84-0 |
|---|---|
Nombre del producto |
2,2-Dimethyl-5-ethyl-3-thiazoline |
Fórmula molecular |
C7H13NS |
Peso molecular |
143.25 g/mol |
Nombre IUPAC |
5-ethyl-2,2-dimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-4-6-5-8-7(2,3)9-6/h5-6H,4H2,1-3H3 |
Clave InChI |
DKGWHMFICNUFJZ-UHFFFAOYSA-N |
SMILES |
CCC1C=NC(S1)(C)C |
SMILES canónico |
CCC1C=NC(S1)(C)C |
Sinónimos |
5-ethyl-2,2-dimethyl-5H-1,3-thiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



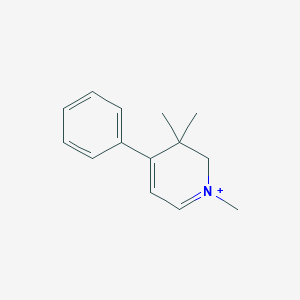
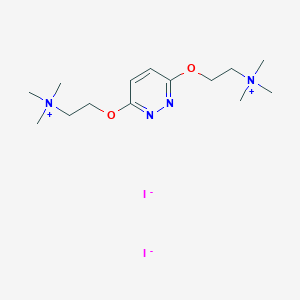
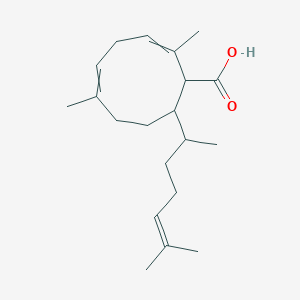
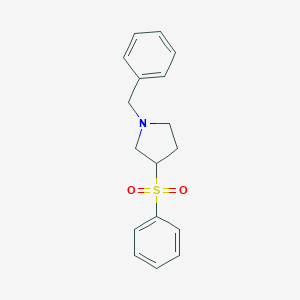
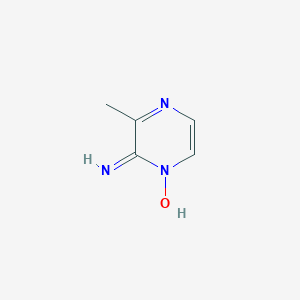
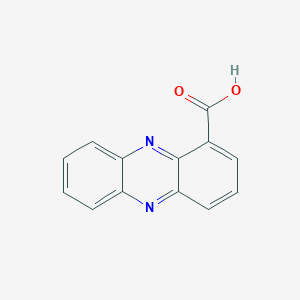
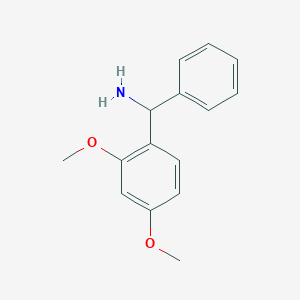
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
